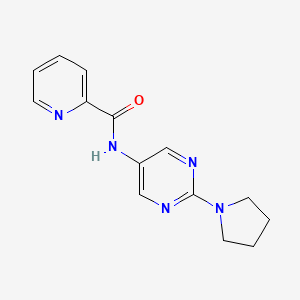

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide

Description

Properties

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c20-13(12-5-1-2-6-15-12)18-11-9-16-14(17-10-11)19-7-3-4-8-19/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVIIMJPXWSNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is stirred at room temperature for 2 hours, and the progress is monitored by thin-layer chromatography (TLC) using a 2:1 PhMe–EtOAc mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being targeted.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide is being investigated for its potential therapeutic effects. Its applications in medicinal chemistry include:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, in studies involving human cancer cell lines, this compound demonstrated dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at nanomolar concentrations.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HepG2 | 45 |

| Control (Doxorubicin) | HepG2 | 30 |

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1. These interactions may modulate critical biological pathways relevant to disease treatment.

Biological Research

In biological studies, this compound serves as a tool for investigating biological processes:

- Receptor Modulation : The compound acts as an antagonist of the vanilloid receptor 1, influencing pain perception and inflammatory responses. This property positions it as a candidate for developing analgesic therapies.

- Targeting Specific Pathways : Its ability to interact with insulin-like growth factor 1 receptors suggests roles in metabolic regulation and cancer biology.

Coordination Chemistry

The compound is also utilized in coordination chemistry as a ligand to synthesize more complex molecular architectures. Its unique structure allows it to form stable complexes with various metal ions, facilitating the development of new materials with tailored properties.

Industrial Applications

In industrial contexts, this compound may serve as a precursor for synthesizing various chemicals and materials. Its distinctive chemical properties can be harnessed to create innovative products across different sectors.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Anticancer Studies : A comprehensive evaluation of pyrimidine derivatives demonstrated that this compound exhibited significant anti-proliferative effects against several cancer cell lines, reinforcing its potential as an anticancer agent.

- Mechanism Exploration : Detailed investigations into its mechanism of action revealed that the compound modulates enzyme activities and receptor interactions, leading to altered signaling pathways that could be beneficial in treating diseases such as cancer and chronic pain .

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of collagen prolyl-4-hydroxylase, thereby reducing collagen deposition .

Comparison with Similar Compounds

Key Structural Differences:

Functional Implications:

Ring Size and Flexibility: The pyrrolidine group in the target compound provides a smaller, more rigid scaffold compared to the piperidine derivatives in the patent compounds. This may influence binding pocket compatibility in biological targets (e.g., kinases) .

In contrast, benzamide derivatives in the patent compounds rely on benzene’s non-polar π-system, which may reduce solubility but enhance membrane permeability .

Bioactivity: The patent compounds’ cyano and tetrahydrofuran groups are likely critical for covalent interactions or metabolic stability. The absence of these groups in this compound implies a different mechanism of action or target profile.

Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons

- Metabolic Stability : Pyrrolidine’s smaller ring may reduce steric hindrance, increasing susceptibility to cytochrome P450 oxidation compared to bulkier piperidine derivatives.

- Target Selectivity: The patent compounds’ quinoline core is associated with kinase inhibition (e.g., JAK2 or EGFR), whereas the target compound’s pyrimidine-pyrrolidine scaffold may favor alternate kinases or receptors.

Biological Activity

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine moiety linked to a pyrimidine ring, with a picolinamide functional group. This unique structural arrangement contributes to its biological properties, making it a candidate for various pharmacological applications.

This compound operates through interactions with specific molecular targets, primarily acting as an inhibitor of certain kinases. The compound has shown efficacy in modulating pathways involved in cell proliferation and survival, particularly through inhibition of the TrkA receptor kinase, which plays a crucial role in neurotrophic signaling.

1. Kinase Inhibition

The compound has demonstrated potent inhibitory activity against various kinases, including:

- TrkA : IC50 values reported as low as 1.7 nM, indicating strong enzymatic inhibition .

- CK2 : Selective inhibitors derived from similar scaffolds have shown IC50 values in the low nanomolar range .

2. Anticancer Properties

Studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance:

- Compounds exhibiting structural modifications have been shown to significantly reduce cell viability in specific cancer models, with IC50 values often below 10 nM .

3. Neuroprotective Effects

The compound's interaction with neurotrophic receptors suggests potential applications in neurodegenerative diseases. Its ability to inhibit TrkA could provide therapeutic benefits in conditions characterized by neuronal loss .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed critical insights into how modifications can enhance biological activity:

- Substituent Variations : Modifications at the pyrrolidine and pyrimidine positions can significantly affect potency and selectivity against different kinases.

- Fluorination : The introduction of fluorine atoms has been shown to enhance the inhibitory effects on TrkA and other kinases by improving binding affinity .

Case Study 1: TrkA Inhibition

In one study, compounds structurally similar to this compound were tested for their ability to inhibit TrkA signaling in neuroblastoma cell lines. The results indicated that specific derivatives not only inhibited TrkA but also induced apoptosis in resistant cancer cells, highlighting their potential as targeted therapies .

Case Study 2: CK2 Inhibition

Another study focused on optimizing derivatives for CK2 inhibition. The most potent compounds achieved IC50 values under 10 nM and were evaluated against a panel of cancer cell lines, demonstrating significant antiproliferative effects without notable cytotoxicity at therapeutic doses .

Summary of Findings

| Biological Activity | IC50 Values (nM) | Target |

|---|---|---|

| TrkA Inhibition | 1.7 | Neurotrophic Receptor |

| CK2 Inhibition | <10 | Serine/Threonine Kinase |

| Cancer Cell Proliferation Inhibition | <10 | Various Cancer Cell Lines |

Q & A

Basic: What synthetic methodologies are recommended for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide, and how can reaction efficiency be optimized?

Answer:

The synthesis of pyrrolidinyl-pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, pyrimidine intermediates can be functionalized via palladium-catalyzed cross-coupling or SNAr (nucleophilic aromatic substitution) with pyrrolidine. Key steps include:

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres to prevent side reactions .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling pyrimidine halides with pyrrolidine.

- Purification : Column chromatography or recrystallization to isolate the product.

- Optimization : Reaction efficiency improves with controlled temperature (60–80°C) and stoichiometric excess (1.2–1.5 equiv) of pyrrolidine. Confirmation via ¹H/¹³C NMR and HPLC (≥95% purity) is critical .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidine substitution at pyrimidine C2) and absence of unreacted intermediates.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₁₆N₅O₂ requires exact mass 298.1304) .

- HPLC with UV/Vis detection : Quantifies purity (>95%) and detects polar byproducts.

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Basic: How can researchers assess the binding affinity of this compound to target receptors (e.g., mGlu5) in preliminary in vitro studies?

Answer:

- Radioligand displacement assays : Use tritiated or fluorescent ligands (e.g., [³H]MPEP for mGlu5) to measure IC₅₀ values.

- Calcium mobilization assays : FLIPR® systems quantify functional responses in HEK293 cells expressing mGlu5 .

- Surface Plasmon Resonance (SPR) : Direct kinetic analysis of ligand-receptor interactions (ka/kd values).

Advanced: What strategies resolve contradictory data between computational binding predictions and experimental IC₅₀ values for pyrrolidinyl-pyrimidine derivatives?

Answer:

- Orthogonal validation : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies (e.g., alanine scanning of mGlu5 binding pockets) to verify key residues .

- Solvent-accessible surface area (SASA) analysis : Adjust force fields in MD simulations to account for solvent effects in vitro.

- Dose-response refinement : Test multiple assay formats (e.g., cAMP vs. Ca²⁺ signaling) to rule out pathway-specific biases .

Advanced: How should in vivo pharmacokinetic studies be designed to account for potential metabolite interference from the pyrrolidine moiety?

Answer:

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., pyrrolidine N-oxidation or ring-opening products).

- Stable isotope labeling : Track parent compound vs. metabolites in plasma/tissue samples.

- Species-specific CYP inhibition assays : Pre-screen liver microsomes to predict interspecies metabolic differences .

Advanced: What catalytic systems improve regioselectivity in pyrimidine ring functionalization during analog synthesis?

Answer:

- Directed ortho-metallation (DoM) : Use directing groups (e.g., picolinamide) with strong bases (LiTMP) to control C5 vs. C2 substitution .

- Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions (e.g., 80°C, 30 min) by reducing thermal decomposition.

- Ligand design : Bulky ligands (e.g., XPhos) in palladium catalysis favor coupling at sterically accessible positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.